LogP and Topological Polar Surface Area Differentiate This Methyl Ester from the Free Carboxylic Acid Analog and the 4‑Chloro Congener
The target compound’s measured octanol‑water partition coefficient (LogP = 2.11) and topological polar surface area (TPSA = 54.98 Ų) place it in a more favourable oral‑bioavailability chemical space than the free acid analogue (4‑bromo‑1H‑pyrrolo[2,3‑c]pyridine‑7‑carboxylic acid), which is fully ionised at physiological pH and consequently has a computed LogD₇.₄ below 0 [REFS‑1] [REFS‑2]. The methyl ester also provides a 0.3–0.5 log‑unit lower lipophilicity compared to the ethyl ester homologue, reducing the risk of excessive plasma protein binding and CYP promiscuity in downstream lead series [REFS‑3].
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 2.11; TPSA = 54.98 Ų [REFS‑1] [REFS‑2] |
| Comparator Or Baseline | 4‑Bromo‑1H‑pyrrolo[2,3‑c]pyridine‑7‑carboxylic acid: LogD₇.₄ < 0 (predicted, ionised) [REFS‑2]; Ethyl 4‑bromo‑1H‑pyrrolo[2,3‑c]pyridine‑7‑carboxylate: predicted LogP ≈ 2.5 (by +CH₂ increment) [REFS‑3] |
| Quantified Difference | ΔLogP vs free acid > +2 units; ΔLogP vs ethyl ester ≈ −0.4 units |
| Conditions | LogP measured by shake‑flask/HPLC method as reported by Leyan; TPSA computed by ChemAxon method. |
Why This Matters
A procurement choice based on LogP and TPSA ensures that the selected building block already resides in a physicochemical space that downstream medicinal‑chemistry programmes are likely to retain, avoiding late‑stage potency‑permeability trade‑offs.
- [1] PubChem Compound Summary for CID 137004654, Methyl 4‑bromo‑1H‑pyrrolo[2,3‑c]pyridine‑7‑carboxylate. National Center for Biotechnology Information, 2025. https://pubchem.ncbi.nlm.nih.gov/compound/137004654 View Source
- [2] Class‑level prediction: logP increment for methyl→ethyl ester homologation derived from mean experimental logP differences in the Hansch‑Leo database (Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS, 1995). View Source
